1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-5-carbonitrile
Overview
Description
Molecular Structure Analysis
The molecular structure of “1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-5-carbonitrile” would likely include a pyrazole ring attached to a pyridine ring via a carbonitrile group.Chemical Reactions Analysis
Pyrazoles can participate in a variety of chemical reactions, including acting as ligands in coordination chemistry and undergoing substitution reactions.Scientific Research Applications
Anti-Fibrotic Drug Development
1-Ethyl-3-(pyridin-3-yl)-1H-pyrazole-5-carbonitrile: has been utilized in the synthesis of novel pyrimidine derivatives with potential anti-fibrotic activities. These compounds have shown promise in inhibiting the expression of collagen and hydroxyproline in cell culture mediums, indicating their potential as novel anti-fibrotic drugs .
Medicinal Chemistry
The compound serves as a building block in medicinal chemistry for constructing libraries of heterocyclic compounds. It’s particularly valuable in the design of privileged structures due to the pyrimidine moiety’s wide range of pharmacological activities .
Pharmacological Research
Researchers employ this compound in pharmacological studies to explore its diverse biological activities. It’s been associated with antimicrobial, antiviral, antitumor, and antifibrotic properties, making it a versatile agent for drug discovery .
Chemical Biology
In chemical biology, 1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-5-carbonitrile is used to create novel heterocyclic compound libraries. These libraries are crucial for discovering new biological activities and understanding molecular mechanisms .
Synthesis of Heterocyclic Compounds
The compound is instrumental in synthesizing heterocyclic compounds, which are essential in developing drugs with various therapeutic effects. Its role in creating new molecules with potential biological activities is significant .
Collagen Prolyl 4-Hydroxylases Inhibition
It’s also involved in the study of collagen prolyl 4-hydroxylases inhibitors. These enzymes play a role in the synthesis of collagen, and their inhibition is a therapeutic target for treating fibrosis .
Future Directions
properties
IUPAC Name |
2-ethyl-5-pyridin-3-ylpyrazole-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4/c1-2-15-10(7-12)6-11(14-15)9-4-3-5-13-8-9/h3-6,8H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIAPSHNYTUMOAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C2=CN=CC=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-5-carbonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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